molecular formula C6H14N2 B182844 N,N,3-trimethylazetidin-3-amine CAS No. 149696-13-9

N,N,3-trimethylazetidin-3-amine

Cat. No. B182844
M. Wt: 114.19 g/mol
InChI Key: ZUGCXQDQYRDQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N,3-trimethylazetidin-3-amine” is a nitrogen-containing organic compound. It is also known as TMA or TMA-HCl. The compound has a molecular weight of 187.11 and a molecular formula of C6H16CL2N2 .


Physical And Chemical Properties Analysis

“N,N,3-trimethylazetidin-3-amine” is a white solid . It is stored at room temperature .

Scientific Research Applications

Nucleic Acid Chemistry

Ribose 2'-amine substitutions, which can be related to the chemical family of N,N,3-trimethylazetidin-3-amine, are used as structural probes in nucleic acids. They facilitate the study of local nucleotide flexibility and conformational changes in RNA and DNA through structure-selective chemical reactions. The accommodation of 2'-amine substitution in an A-form RNA helix and its compatibility with A-form geometry were demonstrated, offering insights into RNA structure and function (Gherghe, Krahn, & Weeks, 2005).

Antibiotic Synthesis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of N,N,3-trimethylazetidin-3-amine, serves as a key intermediate in the synthesis of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. This highlights the role of N,N,3-trimethylazetidin-3-amine derivatives in developing new antibacterial agents (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the structural framework of N,N,3-trimethylazetidin-3-amine, are used for the asymmetric synthesis of amines. They serve as versatile intermediates, highlighting the utility of N,N,3-trimethylazetidin-3-amine derivatives in synthesizing a wide range of highly enantioenriched amines, which are crucial for pharmaceuticals and chemical research (Ellman, Owens, & Tang, 2002).

Catalysis and Organocatalysis

Chiral tertiary amine N-oxides, structurally related to N,N,3-trimethylazetidin-3-amine, are developed as metal ligands and organocatalysts for asymmetric reactions. These catalysts have been applied in various asymmetric syntheses, including the addition of trimethylsilylcyanide to aldehydes and ketones, showcasing the catalytic versatility of N,N,3-trimethylazetidin-3-amine derivatives (Liu, Lin, & Feng, 2011).

Safety And Hazards

“N,N,3-trimethylazetidin-3-amine” is classified under the GHS07 pictogram . The compound has the signal word “Warning” and has hazard statements H302, H315, and H319 . The precautionary statements for the compound include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

N,N,3-trimethylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(8(2)3)4-7-5-6/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCXQDQYRDQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564720
Record name N,N,3-Trimethylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3-trimethylazetidin-3-amine

CAS RN

149696-13-9
Record name N,N,3-Trimethylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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